(3-Methoxythien-2-yl)methanol
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Overview
Description
(3-Methoxythien-2-yl)methanol is an organic compound that belongs to the class of thienyl alcohols It features a thienyl ring substituted with a methoxy group at the third position and a hydroxymethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxythien-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methoxythiophene, which can be obtained through the methylation of thiophene.
Formylation: The 3-methoxythiophene undergoes formylation to introduce a formyl group at the second position, resulting in 3-methoxythiophene-2-carbaldehyde.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride or lithium aluminum hydride, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxythien-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to (3-Methoxythien-2-yl)methane using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: (3-Methoxythien-2-yl)carboxylic acid.
Reduction: (3-Methoxythien-2-yl)methane.
Substitution: Various substituted thienyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxythien-2-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thienyl derivatives.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic properties due to the presence of the thienyl ring.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (3-Methoxythien-2-yl)methanol depends on its specific application:
Pharmacological Effects: The compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Electronic Properties: In material science, the thienyl ring’s conjugated system can influence the electronic properties of the materials, affecting conductivity and other characteristics.
Comparison with Similar Compounds
(2-Methoxythien-3-yl)methanol: Similar structure but with different substitution positions.
(3-Hydroxythien-2-yl)methanol: Hydroxy group instead of methoxy.
(3-Methoxythien-2-yl)ethanol: Ethanol group instead of methanol.
Uniqueness: (3-Methoxythien-2-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups, which can influence its reactivity and interactions in various applications
Properties
IUPAC Name |
(3-methoxythiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-8-5-2-3-9-6(5)4-7/h2-3,7H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBJTCZSPPBTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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